molecular formula C10H7F3N2O2 B1304237 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 886361-32-6

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No.: B1304237
CAS No.: 886361-32-6
M. Wt: 244.17 g/mol
InChI Key: BXASARCCEDPFHU-UHFFFAOYSA-N
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Description

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Formation of the Methanol Group: The methanol group can be introduced through reduction reactions, such as the reduction of an ester or aldehyde precursor using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability, chemical resistance, and mechanical strength. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The oxadiazole ring may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}amine
  • {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethanol
  • {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propane

Uniqueness

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASARCCEDPFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382390
Record name {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-32-6
Record name {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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